molecular formula C26H31NO7 B149295 10-Hydroxyamitriptyline-N-glucuronide CAS No. 130209-87-9

10-Hydroxyamitriptyline-N-glucuronide

Cat. No. B149295
M. Wt: 469.5 g/mol
InChI Key: ROSNKPATLOVTEX-MMVWVLHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Hydroxyamitriptyline-N-glucuronide (10-OH-N-Glu) is a metabolite of amitriptyline, which is a tricyclic antidepressant drug. It has been found to have potential therapeutic effects in the treatment of depression and other mood disorders.

Mechanism Of Action

The mechanism of action of 10-Hydroxyamitriptyline-N-glucuronide involves the inhibition of the reuptake of serotonin and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which in turn enhances their effects on the postsynaptic receptors. The result is an improvement in mood and a reduction in anxiety.

Biochemical And Physiological Effects

The biochemical and physiological effects of 10-Hydroxyamitriptyline-N-glucuronide are related to its mechanism of action. It has been found to increase the levels of serotonin and norepinephrine in the brain, which leads to an improvement in mood and a reduction in anxiety. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of mood disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 10-Hydroxyamitriptyline-N-glucuronide in lab experiments is its specificity for the inhibition of the reuptake of serotonin and norepinephrine. This makes it a useful tool for studying the effects of these neurotransmitters on mood and anxiety. However, one limitation is that it is a metabolite of amitriptyline, which is a drug that has multiple effects on the brain and other organs. This makes it difficult to isolate the effects of 10-Hydroxyamitriptyline-N-glucuronide from those of other metabolites and the parent drug.

Future Directions

There are several future directions for the study of 10-Hydroxyamitriptyline-N-glucuronide. One is to investigate its potential as a therapeutic agent for the treatment of depression and other mood disorders. Another is to explore its anti-inflammatory effects and their potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to understand its mechanism of action and its effects on other neurotransmitters and receptors in the brain.

Synthesis Methods

The synthesis of 10-Hydroxyamitriptyline-N-glucuronide involves the glucuronidation of 10-hydroxyamitriptyline. Glucuronidation is a process in which glucuronic acid is attached to a drug or its metabolite, making it more water-soluble and easier to excrete from the body. The reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which is present in the liver and other organs.

Scientific Research Applications

10-Hydroxyamitriptyline-N-glucuronide has been widely studied for its potential therapeutic effects in the treatment of depression and other mood disorders. It has been found to act as a potent inhibitor of the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood. In addition, it has been shown to have anxiolytic and anti-inflammatory effects.

properties

CAS RN

130209-87-9

Product Name

10-Hydroxyamitriptyline-N-glucuronide

Molecular Formula

C26H31NO7

Molecular Weight

469.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3Z)-3-(9-hydroxy-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]-dimethylazaniumyl]oxane-2-carboxylate

InChI

InChI=1S/C26H31NO7/c1-27(2,25-23(31)21(29)22(30)24(34-25)26(32)33)13-7-12-17-16-9-4-3-8-15(16)14-20(28)19-11-6-5-10-18(17)19/h3-6,8-12,20-25,28-31H,7,13-14H2,1-2H3/b17-12-/t20?,21-,22-,23+,24-,25+/m0/s1

InChI Key

ROSNKPATLOVTEX-MMVWVLHHSA-N

Isomeric SMILES

C[N+](C)(CC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O

SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O)C4C(C(C(C(O4)C(=O)[O-])O)O)O

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O)C4C(C(C(C(O4)C(=O)[O-])O)O)O

synonyms

10-hydroxyamitriptyline-N-glucuronide
10-hydroxyamitriptyline-N-glucuronide, (E)-isomer
10-OH-AT-N-Gluc

Origin of Product

United States

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